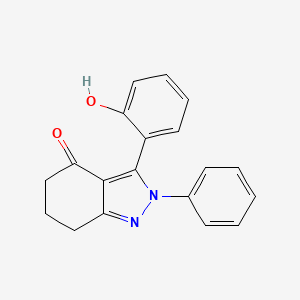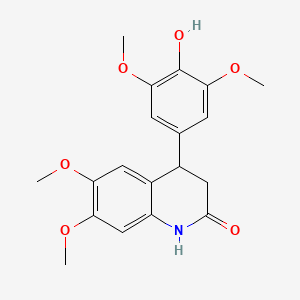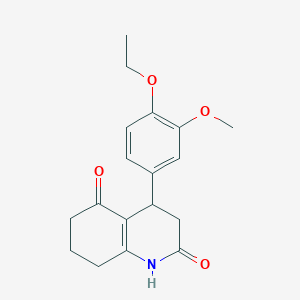
3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as HPI-4, is a small molecule that has been found to possess potential therapeutic properties. HPI-4 has been the subject of scientific research due to its ability to target specific biological pathways and its potential use in the treatment of various diseases.
Mecanismo De Acción
3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one works by targeting specific biological pathways in cells. Specifically, 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have a number of biochemical and physiological effects. Studies have shown that 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its ability to target specific biological pathways. This allows researchers to study the effects of 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one on specific cellular processes. However, one limitation of using 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of future directions for research on 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is the potential use of 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in the treatment of cancer. Studies have shown that 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has the ability to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the safety and efficacy of 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in humans.
Aplicaciones Científicas De Investigación
3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has the ability to inhibit the growth of cancer cells by targeting specific biological pathways. Additionally, 3-(2-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-16-11-5-4-9-14(16)19-18-15(10-6-12-17(18)23)20-21(19)13-7-2-1-3-8-13/h1-5,7-9,11,22H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPHUFNYQYHFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(allylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4435250.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4435255.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4435259.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4435272.png)
![2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4435274.png)
![N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435283.png)
![1-(2,4-dimethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4435287.png)

![N-cyclohexyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4435309.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4435313.png)
![5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4435318.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4435344.png)